Cas no 765-47-9 (1,2-dimethylcyclopent-1-ene)
1,2-dimethylcyclopent-1-ene Chemical and Physical Properties
Names and Identifiers
-
- Cyclopentene,1,2-dimethyl-
- 1,2-DIMETHYLCYCLOPENTENE
- 1,2-dimethyl transcyclopentane
- 1,2-Dimethyl-cyclopentan
- 1,2-Dimethyl-cyclopentan-1,3-dicarbonsaeure
- 1,2-dimethyl-cyclopentane
- 1,2-Dimethyl-cyclopenten
- 1,2-dimethyl-cyclopentene
- dimethylcyclopentane
- dimethylcyclopentylene
- Santensaeure
- trans-1,2-Dimethylcyclopentan
- 1,2-dimethylcyclopent-1-ene
- 1,2-dimethyl-1-cyclopentene
- SZZWLAZADBEDQP-UHFFFAOYSA-
- Cyclopentene, 1,2-dimethyl-
- NS00037808
- AKOS006272662
- EINECS 212-148-5
- EN300-247571
- InChI=1/C7H12/c1-6-4-3-5-7(6)2/h3-5H2,1-2H3
- 1,2-Dimrthylcyclopentene
- 765-47-9
- SZZWLAZADBEDQP-UHFFFAOYSA-N
- DTXSID50227306
- FT-0690831
- UNII-PW29Q26UZN
- PW29Q26UZN
-
- MDL: MFCD00060806
- Inchi: 1S/C7H12/c1-6-4-3-5-7(6)2/h3-5H2,1-2H3
- InChI Key: SZZWLAZADBEDQP-UHFFFAOYSA-N
- SMILES: C1CC(C)=C(C)C1
Computed Properties
- Exact Mass: 96.09390
- Monoisotopic Mass: 96.094
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 86.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0A^2
- XLogP3: 1.8
Experimental Properties
- Density: 0.7928
- Melting Point: -90.4°C
- Boiling Point: 102.85°C
- Refractive Index: 1.4420
- PSA: 0.00000
- LogP: 2.50670
1,2-dimethylcyclopent-1-ene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-247571-1g |
1,2-dimethylcyclopent-1-ene |
765-47-9 | 90% | 1g |
$743.0 | 2023-09-15 | |
| Enamine | EN300-247571-5g |
1,2-dimethylcyclopent-1-ene |
765-47-9 | 90% | 5g |
$2152.0 | 2023-09-15 | |
| Enamine | EN300-247571-10g |
1,2-dimethylcyclopent-1-ene |
765-47-9 | 90% | 10g |
$3191.0 | 2023-09-15 | |
| Enamine | EN300-247571-0.05g |
1,2-dimethylcyclopent-1-ene |
765-47-9 | 90% | 0.05g |
$174.0 | 2024-06-19 | |
| Enamine | EN300-247571-0.1g |
1,2-dimethylcyclopent-1-ene |
765-47-9 | 90% | 0.1g |
$257.0 | 2024-06-19 | |
| Enamine | EN300-247571-0.25g |
1,2-dimethylcyclopent-1-ene |
765-47-9 | 90% | 0.25g |
$367.0 | 2024-06-19 | |
| Enamine | EN300-247571-0.5g |
1,2-dimethylcyclopent-1-ene |
765-47-9 | 90% | 0.5g |
$579.0 | 2024-06-19 | |
| Enamine | EN300-247571-1.0g |
1,2-dimethylcyclopent-1-ene |
765-47-9 | 90% | 1.0g |
$743.0 | 2024-06-19 | |
| Enamine | EN300-247571-2.5g |
1,2-dimethylcyclopent-1-ene |
765-47-9 | 90% | 2.5g |
$1454.0 | 2024-06-19 | |
| Enamine | EN300-247571-5.0g |
1,2-dimethylcyclopent-1-ene |
765-47-9 | 90% | 5.0g |
$2152.0 | 2024-06-19 |
1,2-dimethylcyclopent-1-ene Related Literature
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 1,2-dimethylcyclopent-1-ene
1,2-Dimethylcyclopent-1-ene (CAS No. 765-47-9): A Comprehensive Overview
1,2-Dimethylcyclopent-1-ene (CAS No. 765-47-9) is a cyclic hydrocarbon with a unique molecular structure that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound, characterized by its cyclopentene core and two methyl groups, exhibits interesting chemical properties and potential applications in various scientific and industrial domains.
The molecular formula of 1,2-dimethylcyclopent-1-ene is C7H12, and its molecular weight is approximately 96.17 g/mol. The compound is a colorless liquid at room temperature and has a boiling point of around 85°C. Its chemical structure consists of a five-membered ring with a double bond and two methyl groups attached at the 1 and 2 positions, respectively. This arrangement imparts specific reactivity and stability characteristics to the molecule.
In recent years, the study of 1,2-dimethylcyclopent-1-ene has been driven by its potential as a building block in organic synthesis. Researchers have explored its use in the formation of complex organic molecules, particularly those with biological activity. The compound's reactivity at the double bond allows for various chemical transformations, including hydrogenation, halogenation, and Diels-Alder reactions. These reactions are crucial in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
The cyclopentene core of 1,2-dimethylcyclopent-1-ene has been shown to participate in [4+2] cycloaddition reactions, which are fundamental to the construction of six-membered rings. This property makes it an attractive starting material for the synthesis of cyclohexane derivatives, which are important intermediates in the production of various drugs and materials. For instance, a recent study published in the Journal of Organic Chemistry demonstrated the efficient synthesis of a novel cyclohexane derivative using 1,2-dimethylcyclopent-1-ene as a key intermediate.
Beyond its synthetic utility, 1,2-dimethylcyclopent-1-ene has also been investigated for its potential biological activity. Preliminary studies have suggested that certain derivatives of this compound may exhibit anti-inflammatory and anti-cancer properties. For example, a research team at the University of California reported that a modified form of 1,2-dimethylcyclopent-1-ene showed promising results in inhibiting the growth of cancer cells in vitro. While these findings are preliminary and require further validation through clinical trials, they highlight the potential therapeutic applications of this compound.
The environmental impact of 1,2-dimethylcyclopent-1-ene is another area of interest for researchers. Studies have shown that the compound is relatively stable under normal conditions but can degrade under certain environmental conditions. Understanding its degradation pathways is crucial for assessing its environmental fate and potential risks. A recent publication in Environmental Science & Technology provided insights into the biodegradation mechanisms of 1,2-dimethylcyclopent-1-ene, emphasizing the importance of responsible handling and disposal practices.
In conclusion, 1,2-dimethylcyclopent-1-ene (CAS No. 765-47-9) is a versatile compound with significant potential in organic synthesis and pharmaceutical research. Its unique chemical structure and reactivity make it an important building block for the synthesis of complex organic molecules with diverse applications. Ongoing research continues to uncover new possibilities for this compound, contributing to advancements in chemistry and related fields.
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